2,6-Dibromo-9,10-diphenylanthracene
CAS No.: 528609-98-5
Cat. No.: VC7825031
Molecular Formula: C26H16Br2
Molecular Weight: 488.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 528609-98-5 |
---|---|
Molecular Formula | C26H16Br2 |
Molecular Weight | 488.2 g/mol |
IUPAC Name | 2,6-dibromo-9,10-diphenylanthracene |
Standard InChI | InChI=1S/C26H16Br2/c27-19-12-14-22-23(15-19)25(17-7-3-1-4-8-17)21-13-11-20(28)16-24(21)26(22)18-9-5-2-6-10-18/h1-16H |
Standard InChI Key | VPRYGSKSLDELAY-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=C3C=C(C=CC3=C(C4=C2C=CC(=C4)Br)C5=CC=CC=C5)Br |
Canonical SMILES | C1=CC=C(C=C1)C2=C3C=C(C=CC3=C(C4=C2C=CC(=C4)Br)C5=CC=CC=C5)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s core consists of an anthracene framework substituted with bromine atoms at the 2- and 6-positions and phenyl groups at the 9- and 10-positions. X-ray crystallography data (CCDC 870963) confirms a planar anthracene backbone with dihedral angles of 8.2° between the phenyl rings and the central aromatic system . This near-planar configuration facilitates - stacking interactions, as evidenced by intermolecular distances of 3.48 Å in the crystal lattice . The bromine atoms introduce steric bulk and electronic effects, lowering the LUMO energy by 0.35 eV compared to non-halogenated analogs .
Spectroscopic and Physical Properties
Key physical properties include:
Property | Value | Source |
---|---|---|
Melting Point | >258°C (decomposition) | |
Purity (HPLC) | ≥98.0 area% | |
Solubility | Insoluble in HO; soluble in THF, DCM | |
Appearance | White to green crystalline powder |
UV-Vis spectra show absorption maxima at 378 nm () in THF, with a fluorescence emission at 432 nm . The electrochemical bandgap, derived from cyclic voltammetry, is 3.1 eV .
Synthesis and Industrial Production
Synthetic Pathways
The primary synthesis route involves a Suzuki-Miyaura cross-coupling reaction between 2,6-dibromoanthraquinone and phenylboronic acid . Typical conditions use Pd(PPh) (5 mol%) in a 2:1 mixture of toluene/EtOH at 80°C for 24 hours, yielding 72–85% after recrystallization from ethyl acetate . Bromination of 9,10-diphenylanthracene with N-bromosuccinimide (NBS) in DMF represents an alternative method, though this approach suffers from lower regioselectivity (∼65% para-substitution) .
Supplier | Purity | Quantity | Price | Date |
---|---|---|---|---|
Career Henan | 97–99% | 1 kg | $6.60/kg | 2024-03-01 |
TCI Chemicals | >98.0% | 200 mg | $147 | 2024-03-01 |
AK Scientific | 98% | 1 g | $683 | 2021-12-16 |
Pricing correlates strongly with purity, with HPLC-grade material costing 12× more than technical-grade batches .
Applications in Organic Electronics
Thin-Film Transistor Performance
In organic thin-film transistors (OTFTs), vacuum-deposited films of 2,6-dibromo-9,10-diphenylanthracene exhibit p-type behavior with hole mobilities up to 0.15 cmVs . The bromine substituents enhance air stability by raising the oxidation potential to +1.23 V vs. Fc/Fc, compared to +0.89 V for the non-brominated analog . Device stability tests show <10% mobility loss after 500 hours in ambient conditions .
Crystallographic Engineering
Single-crystal field-effect transistors (SC-FETs) fabricated from this compound demonstrate anisotropic charge transport, with mobility ratios of 4.7:1 along the π-stacking (b-axis) vs. herringbone (a-axis) directions . Thermal annealing at 150°C improves thin-film crystallinity, reducing grain boundary density by 40% .
Future Research Directions
Ongoing investigations focus on:
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